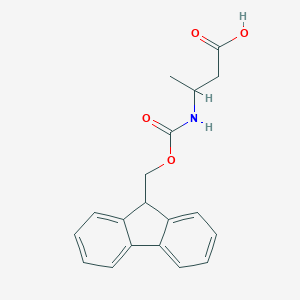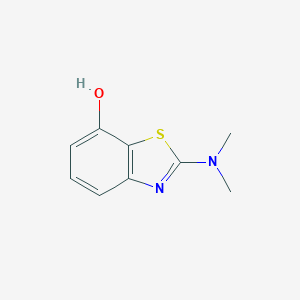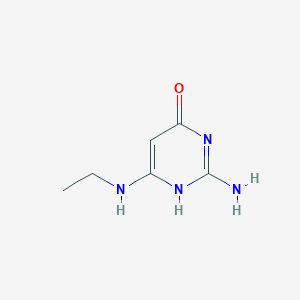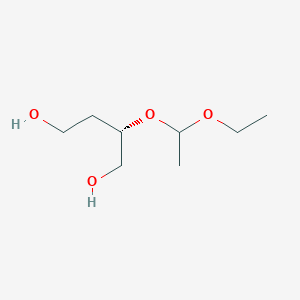
(2S)-2-(1-ethoxyethoxy)butane-1,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(1-ethoxyethoxy)butane-1,4-diol is an organic compound with a unique structure that includes both ether and diol functional groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(1-ethoxyethoxy)butane-1,4-diol typically involves the protection of hydroxyl groups followed by selective deprotection. One common method includes the use of ethyl vinyl ether to protect the hydroxyl groups, followed by a series of reactions to introduce the desired functional groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale protection and deprotection reactions, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of carbonyl compounds.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The ether groups in the compound can participate in nucleophilic substitution reactions, where nucleophiles replace the ethoxy groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as halides, under conditions that favor nucleophilic attack.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted ethers or alcohols.
科学的研究の応用
(2S)-2-(1-ethoxyethoxy)butane-1,4-diol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of (2S)-2-(1-ethoxyethoxy)butane-1,4-diol involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a versatile intermediate, participating in various chemical reactions. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.
類似化合物との比較
(2S)-2-(1-methoxyethoxy)butane-1,4-diol: Similar structure but with a methoxy group instead of an ethoxy group.
(2S)-2-(1-propoxyethoxy)butane-1,4-diol: Similar structure but with a propoxy group instead of an ethoxy group.
Uniqueness: (2S)-2-(1-ethoxyethoxy)butane-1,4-diol is unique due to its specific combination of functional groups, which provides distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research contexts.
特性
IUPAC Name |
(2S)-2-(1-ethoxyethoxy)butane-1,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O4/c1-3-11-7(2)12-8(6-10)4-5-9/h7-10H,3-6H2,1-2H3/t7?,8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYNSRJHDYPCHN-MQWKRIRWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)OC(CCO)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(C)O[C@@H](CCO)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
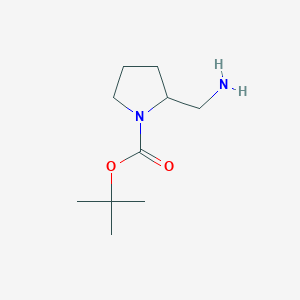
![Methyl 3-(hydroxymethyl)bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B62876.png)
![6-Chloro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B62877.png)



